4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide
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Overview
Description
4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
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Formation of the Fluoropyridine Intermediate: : The synthesis begins with the preparation of the 3-fluoropyridine-4-carbonyl chloride intermediate. This can be achieved by reacting 3-fluoropyridine with thionyl chloride (SOCl₂) under reflux conditions to introduce the carbonyl chloride group.
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Coupling with Tetramethylpiperazine: : The next step involves the coupling of the fluoropyridine intermediate with N,N,3,3-tetramethylpiperazine. This reaction is typically carried out in the presence of a base, such as triethylamine (TEA), and a suitable solvent, such as dichloromethane (DCM), to form the desired carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine moiety, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for targeting neurological disorders and cancer.
Biological Research: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions, while the piperazine ring provides structural stability and enhances binding affinity. These interactions can modulate the activity of target proteins and influence cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chloropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide
- 4-(3-bromopyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide
- 4-(3-methylpyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide
Uniqueness
Compared to its analogs, 4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
4-(3-fluoropyridine-4-carbonyl)-N,N,3,3-tetramethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN4O2/c1-15(2)10-19(14(22)18(3)4)7-8-20(15)13(21)11-5-6-17-9-12(11)16/h5-6,9H,7-8,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALJLJTWVDZGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)C2=C(C=NC=C2)F)C(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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